3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane

Description

The exact mass of the compound 3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2,3,3,4,4,5,5-octafluoropentoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F8O2/c9-5(10)7(13,14)8(15,16)6(11,12)3-17-1-4-2-18-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABHRPSATHTFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379732 | |

| Record name | 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-27-5 | |

| Record name | 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19932-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane

Foreword for the Modern Researcher

In the landscape of advanced materials and specialty chemicals, fluorinated compounds occupy a unique and powerful niche. Their distinct properties—low surface energy, high thermal stability, and chemical inertness—make them indispensable in fields ranging from microelectronics to advanced coatings and biomedical devices. This guide focuses on a key building block in this domain: 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane .

This document is structured not as a rigid datasheet, but as a logical exploration of the molecule's core attributes. We begin with its fundamental identity, move to its physical and chemical behaviors, explore its functional applications, and provide a practical, field-tested protocol for its use. The causality behind its properties and experimental choices is emphasized, providing not just the "what," but the "why," to empower researchers in their work.

Section 1: Core Compound Identification

The subject of this guide is a bifunctional molecule featuring a reactive epoxide (oxirane) ring and a stable, inert octafluoropentyl ether tail. This dual nature is the key to its utility, allowing it to be incorporated into larger structures via the epoxide moiety while imparting the unique properties of a fluorinated chain.

-

Chemical Name: 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane

-

Common Synonyms: GLYCIDYL 2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL ETHER; 2-((1H,1H,5H-octafluoropentyloxy)methyl)oxirane[1][2][3]

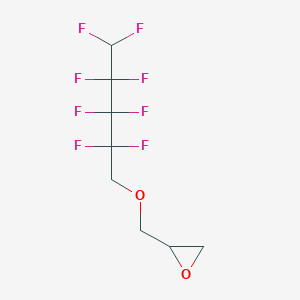

Chemical Structure:

Caption: Chemical structure of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane.

Section 2: Physicochemical Properties

The physical properties of this compound are a direct consequence of its hybrid structure. The dense, electron-rich fluoroalkyl chain leads to a higher density and refractive index than comparable non-fluorinated ethers, while the ether and epoxide groups provide some polarity.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [2][5] |

| Boiling Point | 75-79 °C @ 4 mmHg | [2][3][6] |

| Density | 1.509 g/mL @ 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.353 | [2][3][6] |

| Flash Point | ~107 °C (225 °F) | [2][3][7] |

| Topological Polar Surface Area | 21.8 Ų | [1][3] |

| XLogP3 (Lipophilicity) | 2.6 | [1][3] |

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is dominated by the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form the basis of its utility as a chemical intermediate and monomer.

Core Reactivity: Epoxide Ring-Opening

The primary reaction pathway is the Sₙ2-type ring-opening of the epoxide. This can be initiated by a wide range of nucleophiles (Nu⁻), including amines, alcohols, thiols, and carbanions. The reaction can be catalyzed by either acid or base, which influences the regioselectivity of the attack.

-

Base-Catalyzed/Anionic Nucleophile: Under basic or neutral conditions with a strong nucleophile, the attack occurs at the sterically least hindered carbon atom (C1). This is the preferred pathway for forming predictable, linear adducts.

-

Acid-Catalyzed: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the carbon atom that can best stabilize the resulting partial positive charge (the more substituted carbon, C2). For this terminal epoxide, attack still predominantly occurs at the less-substituted carbon (C1), but the potential for forming the C2-adduct as a minor product increases.

The electron-withdrawing nature of the adjacent fluoroalkyl ether moiety can enhance the electrophilicity of the epoxide carbons, potentially increasing their reactivity compared to non-fluorinated glycidyl ethers.[8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS RN 19932-27-5 | Fisher Scientific [fishersci.com]

- 4. 3-[2-(PERFLUOROHEXYL)ETHOXY]-1,2-EPOXYPROPANE(122193-68-4) 1H NMR [m.chemicalbook.com]

- 5. 3-(1H,1H,5H-Octafluoropentoxy)-1,2-propenoxide, CasNo.19932-27-5 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Process for synthesis of arylglyoxal arylimines - Patent 0333265 [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, also known as glycidyl 1H,1H,5H-octafluoropentyl ether, is a fluorinated epoxide of significant interest in various fields, including materials science and medicinal chemistry. The presence of the octafluoropentyloxy group imparts unique properties such as chemical inertness, thermal stability, and hydrophobicity, making it a valuable building block for the synthesis of advanced polymers, coatings, and functionalized surfaces. In the realm of drug development, the incorporation of fluorinated moieties can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. This guide provides a comprehensive overview of the primary synthesis methods for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most prevalent and industrially scalable method for the synthesis of 3-(1H,1H,5H-octafluoropentyloxy)-1,2-epoxypropane is a two-step process rooted in the principles of the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the synthesis proceeds via two main pathways:

-

Pathway A: Direct coupling of a fluorinated alcohol with an epoxide-containing electrophile.

-

Pathway B: Initial formation of a fluorinated allyl ether followed by epoxidation.

This guide will primarily focus on Pathway A, which is a more direct and atom-economical approach.

Chemical Rationale and Mechanistic Insights

The Williamson ether synthesis operates via an S(_N)2 mechanism, where the deprotonated fluorinated alcohol (alkoxide) acts as the nucleophile, attacking the electrophilic carbon of an epoxide precursor, typically epichlorohydrin. The reaction is characterized by a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.

The choice of a fluorinated alcohol, 1H,1H,5H-octafluoropentanol, introduces specific considerations. The electron-withdrawing nature of the fluorine atoms increases the acidity of the alcohol's proton, facilitating its deprotonation to form the corresponding alkoxide. However, the resulting alkoxide is a weaker nucleophile compared to its non-fluorinated counterpart. To overcome this, and to facilitate the reaction between the aqueous and organic phases, a phase-transfer catalyst is often employed.

Experimental Protocols

The following protocol details the synthesis of 3-(1H,1H,5H-octafluoropentyloxy)-1,2-epoxypropane via the Williamson ether synthesis using a phase-transfer catalyst.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 1H,1H,5H-Octafluoropentanol | C(_5)H(_4)F(_8)O | 232.07 | ≥97% |

| Epichlorohydrin | C(_3)H(_5)ClO | 92.52 | ≥99% |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% |

| Tetrabutylammonium Bromide (TBAB) | C({16})H({36})BrN | 322.37 | ≥98% |

| Toluene | C(_7)H(_8) | 92.14 | Anhydrous |

| Diethyl Ether | (C(_2)H(_5))(_2)O | 74.12 | Anhydrous |

| Anhydrous Magnesium Sulfate | MgSO(_4) | 120.37 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1H,1H,5H-octafluoropentanol (e.g., 23.2 g, 0.1 mol), tetrabutylammonium bromide (e.g., 3.22 g, 0.01 mol), and toluene (e.g., 100 mL).

-

Base Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (e.g., 8.0 g NaOH in 16 mL of water). Slowly add the sodium hydroxide solution to the reaction mixture via the dropping funnel over 30 minutes with vigorous stirring.

-

Epichlorohydrin Addition: After the base addition is complete, add epichlorohydrin (e.g., 10.2 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield 3-(1H,1H,5H-octafluoropentyloxy)-1,2-epoxypropane as a colorless liquid.

Visualizing the Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Reaction Mechanism

The synthesis proceeds through a classic S(_N)2 mechanism, facilitated by a phase-transfer catalyst.

An In-depth Technical Guide to 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane (CAS Number: 19932-27-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, a fluorinated epoxide of significant interest in materials science and synthetic chemistry.

Introduction and Molecular Structure

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, also known by its synonym Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, is a specialized chemical intermediate characterized by the presence of both a reactive epoxide ring and a highly fluorinated alkyl chain. This unique combination of functional groups imparts distinct properties to the molecule, making it a valuable building block for the synthesis of advanced materials with tailored surface properties, chemical resistance, and thermal stability.

The molecular structure consists of a glycidyl ether moiety where the ether oxygen is connected to a 1H,1H,5H-octafluoropentyl group. The presence of eight fluorine atoms on the pentyl chain creates a highly electron-withdrawing and sterically demanding environment, which significantly influences the reactivity of the adjacent ether linkage and the epoxide ring.

Structural Representation:

Caption: Linear representation of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this fluorinated epoxide are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 19932-27-5 | [1] |

| Molecular Formula | C₈H₈F₈O₂ | [1] |

| Molecular Weight | 288.14 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 75-79 °C at 4 mmHg | |

| Density | 1.509 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.353 | |

| Flash Point | 107 °C (225 °F) | |

| SMILES | C1C(O1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F | [1] |

| InChI | 1S/C8H8F8O2/c9-5(10)7(13,14)8(15,16)6(11,12)3-17-1-4-2-18-4/h4-5H,1-3H2 | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the glycidyl group and the methylene group adjacent to the fluorinated chain. The protons on the epoxide ring would appear in the range of δ 2.5-3.5 ppm, while the methylene protons of the glycidyl ether linkage would be observed around δ 3.5-4.5 ppm. The CH₂ group attached to the fluorinated chain will likely show complex splitting due to coupling with adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the structure of the octafluoropentyl group. Distinct signals would be expected for the different CF₂ groups and the terminal CHF₂ group, with characteristic chemical shifts and coupling constants.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the epoxide ring (typically in the δ 40-60 ppm range), the ether carbons (δ 60-80 ppm), and the fluorinated alkyl chain, with the chemical shifts of the latter being significantly influenced by the attached fluorine atoms.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the C-O-C stretching of the ether and epoxide groups (around 1050-1250 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and strong C-F stretching vibrations in the region of 1000-1400 cm⁻¹. The presence of the epoxide ring can be confirmed by specific vibrational modes, including the ring breathing, C-O stretching, and CH₂ rocking frequencies.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 288. Common fragmentation patterns for ethers would involve cleavage of the C-O bond, leading to fragments corresponding to the glycidyl and the octafluoropentyl ether moieties. The presence of fluorine would result in characteristic isotopic patterns.

Synthesis and Reactivity

Synthesis

The most common and industrially viable method for the synthesis of glycidyl ethers is the Williamson ether synthesis .[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, the likely synthetic route involves the reaction of 1H,1H,5H-octafluoropentan-1-ol with epichlorohydrin in the presence of a base.

Caption: Synthetic workflow for 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: 1H,1H,5H-octafluoropentan-1-ol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an aprotic solvent (e.g., THF, DMF) to generate the corresponding alkoxide.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of epichlorohydrin, displacing the chloride ion in an Sₙ2 reaction.

-

Epoxide Ring Formation: The intermediate chlorohydrin ether undergoes an intramolecular Sₙ2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine atom to form the epoxide ring.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product is purified by distillation.

Reactivity

The reactivity of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is dominated by the chemistry of the epoxide ring. The epoxide is susceptible to ring-opening reactions by a wide range of nucleophiles. These reactions are a cornerstone of its utility in synthesis.

The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic catalysis).

-

Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide (Sₙ2 mechanism).

-

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxygen of the epoxide is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon, as the transition state has some carbocationic character.

The presence of the electron-withdrawing fluorinated chain can influence the electron density of the epoxide ring, potentially affecting its reactivity compared to non-fluorinated glycidyl ethers.

Sources

Introduction: The Strategic Impact of Fluorine on Epoxide Chemistry

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Fluorinated Epoxides

Epoxides are a cornerstone of organic synthesis, prized for the inherent reactivity of their strained three-membered ring.[1] The introduction of fluorine atoms or fluoroalkyl groups onto the epoxide scaffold dramatically alters its electronic and steric properties, creating a class of compounds—fluorinated epoxides—with unique and often counter-intuitive characteristics. These modifications are not merely incremental; they fundamentally change the molecule's behavior, particularly its reactivity in nucleophilic ring-opening reactions.

In the landscape of modern drug discovery, fluorine is an indispensable element used to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, fluorinated epoxides have emerged as critical intermediates for synthesizing complex, biologically active compounds, including anti-inflammatory agents and nonsteroidal gestagens.[4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, physical properties, and unique chemical reactivity of these valuable building blocks. We will delve into the causality behind their distinct behavior, offering field-proven insights into their application.

Synthesis of Fluorinated Epoxides: Constructing the Fluorinated Oxirane Ring

The creation of fluorinated epoxides relies on several robust synthetic strategies, primarily centered on the epoxidation of fluorinated olefins or the asymmetric installation of a trifluoromethyl group.

1. Epoxidation of Fluoroalkenes: A common and direct method involves the oxidation of olefins bearing fluorine or fluoroalkyl substituents. Reagents like sodium hypochlorite (NaOCl) under phase-transfer catalysis have proven effective for converting hydrofluoroolefins into their corresponding epoxides.[5] For electron-deficient α,β-unsaturated esters containing trifluoromethyl groups, NaOCl·5H₂O is an inexpensive and easy-to-handle reagent that facilitates epoxidation.[6][7]

2. Asymmetric Trifluoromethylation: A key challenge in synthesizing chiral α-trifluoromethyl epoxides is the construction of the trifluoromethyl-substituted stereocenter.[4] A powerful approach involves the diastereoselective addition of a trifluoromethyl group to a chiral keto ester. This can be achieved using a fluoride-initiated trifluoromethylation reaction controlled by a chiral auxiliary, such as trans-2-phenylcyclohexanol. The resulting diastereomer can then be isolated via crystallization and further elaborated to the target epoxide.[4][8]

3. Photochemical Approaches: Recent advancements have introduced metal-free and catalyst-free methods for synthesizing complex fluorinated epoxides. For instance, visible-light-induced cycloaddition reactions between N-tosylhydrazones and trifluoromethyl ketones can produce trifluoromethyl(spiro)-epoxides that bear contiguous quaternary centers.[9]

Physical Characteristics and Spectroscopic Signature

The incorporation of fluorine significantly influences the physical properties of epoxides, leading to distinct spectroscopic signatures that are crucial for their characterization.

Polarity and Boiling Point: Fluorine's high electronegativity creates strong C-F bonds and introduces significant dipole moments. This generally leads to increased boiling points compared to their non-fluorinated analogs due to stronger intermolecular dipole-dipole interactions. The presence of multiple fluorine atoms can also decrease surface energy, a property leveraged in the development of fluorinated epoxy coatings to impart hydrophobicity.[10]

Spectroscopic Characterization: Spectroscopy is essential for identifying and characterizing fluorinated epoxides.

-

¹H NMR Spectroscopy: Protons on the epoxide ring typically appear in the 2.5-3.5 ppm region.[11][12] The presence of adjacent electron-withdrawing fluorine atoms or CF₃ groups can shift these signals further downfield.

-

¹³C NMR Spectroscopy: Carbon atoms in an epoxide ring are shielded due to ring strain and typically resonate in the 30-60 ppm range.[12] Fluorine substitution causes a large downfield shift for the directly attached carbon (α-carbon) and a smaller downfield shift for the adjacent carbon (β-carbon) due to strong inductive effects.

-

¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds.[13] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing unambiguous evidence of the fluorine atoms' position and the molecule's overall structure.

-

Infrared (IR) Spectroscopy: Like non-fluorinated ethers, epoxides show a characteristic C-O single-bond stretch between 1050 and 1150 cm⁻¹.[11] The presence of C-F bonds will also introduce strong absorption bands in the 1000-1400 cm⁻¹ region. The absence of strong O-H (3200-3700 cm⁻¹) and C=O (1650-1800 cm⁻¹) bands helps confirm the epoxide structure.[12]

| Property | Non-Fluorinated Epoxide (e.g., Propylene Oxide) | Fluorinated Epoxide (e.g., Hexafluoropropylene Oxide) | Rationale for Difference |

| Boiling Point | 34 °C | -27 °C | While fluorination often increases boiling point, the high volatility of HFPO is an exception due to its symmetric structure and weak intermolecular forces. |

| Polarity | Polar | Highly Polar | The extreme electronegativity of fluorine creates a strong molecular dipole. |

| ¹H NMR Shift (Ring H) | ~2.4-3.0 ppm | N/A (perfluorinated) | Protons on fluorinated epoxides are shifted downfield by the inductive effect of fluorine. |

| ¹³C NMR Shift (Ring C) | ~45-55 ppm | ~130-150 ppm (CF/CF₂) | Strong deshielding from attached fluorine atoms significantly shifts carbon signals downfield. |

| IR C-O Stretch | ~1100 cm⁻¹ | ~1100-1250 cm⁻¹ | Often overlaps with strong C-F stretching bands. |

| IR C-F Stretch | N/A | ~1100-1400 cm⁻¹ (strong) | A defining characteristic of fluorinated compounds. |

Chemical Characteristics: The Dominance of Electronic Effects in Reactivity

While ring strain makes all epoxides reactive electrophiles, the reactivity of fluorinated epoxides is dominated by the powerful electron-withdrawing effects of the fluorine substituents. This leads to unique and synthetically valuable reactivity patterns, particularly in ring-opening reactions.

Nucleophilic Ring-Opening: A Paradigm Shift in Regioselectivity

The cornerstone reaction of epoxides is their ring-opening by nucleophiles. In non-fluorinated epoxides under basic or neutral conditions, this process typically follows an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. However, fluorinated epoxides defy this rule.

The "Abnormal" Regioselectivity: In perfluorinated epoxides like hexafluoropropylene oxide (HFPO), nucleophiles preferentially attack the more sterically hindered carbon atom.[14] This counter-intuitive outcome is not governed by sterics but by electronics. The strong electron-withdrawing trifluoromethyl (CF₃) group makes the adjacent carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[14]

Theoretical studies suggest this abnormal regioselectivity arises from a lower destabilizing distortion energy required to reach the ring-opening transition state when attacking the more substituted carbon.[14] This is partly because negative hyperconjugation between the lone pair of the epoxide oxygen and the antibonding C-F orbital strengthens the C(α)-O bond, making an attack at the less hindered carbon less favorable.[14]

Caption: Mechanism of "abnormal" regioselectivity in fluorinated epoxides.

The "Negative Fluorine Effect": While fluorine enhances the electrophilicity of the epoxide ring, it can have the opposite effect on certain nucleophiles. Studies on the fluoroalkylation of epoxides using fluorinated sulfone carbanions have revealed a "negative fluorine effect," where the fluorine substitution on the carbanion decreases its nucleophilicity compared to its chlorinated analog.[15][16] This highlights the complex electronic interplay where fluorine's properties can be either beneficial or detrimental depending on its location in the reacting system.

Promoting Ring-Opening Reactions: Due to the stability of the C-F bond, ring-opening reactions of fluorinated epoxides can be sluggish.[17] To overcome this, various promoters are used:

-

Lewis Acids: Catalysts like boron trifluoride etherate (BF₃·Et₂O) can activate the epoxide oxygen, facilitating nucleophilic attack.[17][18]

-

Fluorinated Alcohols: Solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are powerful promoters for epoxide ring-opening.[17][19] Their high acidity and ability to form strong hydrogen bonds activate the epoxide for attack by even weak nucleophiles, often without the need for a Lewis acid.[17][19]

-

Cooperative Dual-Catalyst Systems: For enantioselective fluoride ring-opening, dual-catalyst systems combining a chiral Lewis acid and a chiral amine can be highly effective, allowing reactions to proceed under mild conditions.[20][21]

Applications in Drug Development and PET Imaging

The unique reactivity and properties of fluorinated epoxides make them highly valuable in the pharmaceutical industry.

-

Synthesis of Bioactive Molecules: They serve as key intermediates in the stereoselective synthesis of complex drug candidates. The introduction of a fluorine or trifluoromethyl group can block metabolic pathways, increase binding affinity, and improve a drug's pharmacokinetic profile.[2]

-

PET Imaging Agents: The development of radiolabeled molecules for Positron Emission Tomography (PET) is a critical area of medical diagnostics. Methods have been developed for the ring-opening of sterically hindered epoxides using [¹⁸F]fluoride to produce [¹⁸F]fluorohydrin-based PET imaging agents.[22] This allows for the synthesis of complex tracers for studying biological processes in vivo.[22]

Experimental Protocol: Synthesis and Ring-Opening of a Fluorinated Epoxide

This section provides a representative, self-validating protocol for the synthesis of Ethyl 2,3-epoxy-4,4,4-trifluorobutanoate and its subsequent ring-opening with an amine nucleophile. The causality behind key steps is explained to provide field-proven insight.

Part A: Synthesis of Ethyl 2,3-epoxy-4,4,4-trifluorobutanoate

dot graph TD { A[Start: Ethyl 4,4,4-trifluorocrotonate] --> B{Epoxidation}; B --> C[Reagent: NaOCl·5H₂O in CH₃CN/H₂O]; C --> D{Reaction Conditions: 0°C to RT, 6h}; D --> E[Workup: Aqueous Extraction]; E --> F[Purification: Column Chromatography]; F --> G[Characterization: NMR, IR, MS]; G --> H[End: Pure Ethyl 2,3-epoxy-4,4,4-trifluorobutanoate];

} }

Caption: Workflow for the synthesis of a fluorinated epoxide.

Methodology:

-

Reactant Preparation: To a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq) in acetonitrile (0.5 M), add an equal volume of water. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Causality: The biphasic system is necessary as the oxidant is water-soluble while the substrate is organic-soluble. Vigorous stirring maximizes the interfacial area for the reaction. Cooling to 0 °C controls the initial exotherm of the reaction.

-

-

Oxidant Addition: Add solid sodium hypochlorite pentahydrate (NaOCl·5H₂O, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Workup: Once the starting material is consumed, transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench excess oxidant), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure fluorinated epoxide.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

Part B: Regioselective Ring-Opening with p-Anisidine

Methodology:

-

Reaction Setup: In a clean, dry flask, dissolve the synthesized fluorinated epoxide (1.0 eq) and p-anisidine (1.2 eq) in isopropanol (0.2 M).

-

Causality: Isopropanol is a suitable polar protic solvent for this Sₙ2-type reaction. A slight excess of the nucleophile ensures complete consumption of the limiting epoxide.

-

-

Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction by TLC.

-

Causality: Heating provides the necessary activation energy for the ring-opening. The reaction is expected to proceed via nucleophilic attack at the C2 position (the carbon adjacent to the ester), as it is electronically activated and attack at C3 is disfavored due to electronic repulsion from the CF₃ group.[6][7] This results in a highly regioselective and anti-selective addition.

-

-

Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess amine), followed by saturated sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the desired β-hydroxy-α-amino ester.

Conclusion

Fluorinated epoxides represent a distinct and highly valuable class of synthetic intermediates. The profound influence of fluorine's electronic properties fundamentally alters their reactivity, most notably by inverting the standard rules of regioselectivity in nucleophilic ring-opening reactions. This "abnormal" but predictable behavior, where nucleophiles attack the more substituted carbon, provides chemists with a powerful tool for constructing complex fluorinated molecules. Understanding the interplay between ring strain, steric hindrance, and the dominant electronic effects of fluorine is paramount for any researcher, scientist, or drug development professional seeking to harness the unique potential of these compounds to create next-generation pharmaceuticals and advanced materials.

References

-

Dover, T. L. et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA. 17

-

The Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group. 20

-

ACS Publications. (2025). Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. Organic Letters. 23

-

ACS Publications. (2006). Practical Stereoselective Synthesis of an α-Trifluoromethyl-α-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. The Journal of Organic Chemistry. 4

-

NIH. (n.d.). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC. 22

-

ResearchGate. (2021). Fluorinated alcohols: Powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ResearchGate. 19

-

ACS Publications. (n.d.). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. ACS Publications. 15

-

ResearchGate. (n.d.). Ring opening of fluorinated epoxides 22 and 24 with pyridine/9HF. ResearchGate. 24

-

ACS Publications. (n.d.). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. 21

-

PubMed. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed. 8

-

MDPI. (n.d.). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI. 14

-

RSC Publishing. (2024). Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. Organic Chemistry Frontiers. 9

-

NIH. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC. 6

-

Hu, J. et al. (n.d.). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. Shanghai Institute of Organic Chemistry. 16

-

ResearchGate. (2007). ChemInform Abstract: Fluorinated Epoxides. Part 5. Highly Selective Synthesis of Diepoxides from α,ω-Diiodoperfluoroalkanes. Regioselectivity of Nucleophilic Epoxide-Ring Opening and New Amphiphilic Compounds and Monomers. ResearchGate. 25

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. 26

-

Beilstein Journals. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals. 7

-

ResearchGate. (2010). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane. ResearchGate. 5

-

ResearchGate. (2006). Fluorinated epoxides as surface modifying agents of UV‐curable systems. ResearchGate. 10

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. 27

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. 11

-

ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. 3

-

NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. 13

-

Oregon State University. (2020). CH 336: Epoxide Spectroscopy. Oregon State University. 12

-

Wikipedia. (n.d.). Epoxide. Wikipedia. 1

Sources

- 1. Epoxide - Wikipedia [en.wikipedia.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 8. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sioc.cas.cn [sioc.cas.cn]

- 17. arkat-usa.org [arkat-usa.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. sciencedaily.com [sciencedaily.com]

- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Spectroscopic Elucidation of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(1H,1H,5H-octafluoropentyloxy)-1,2-epoxypropane. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the infrared (IR), nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), and mass spectrometry (MS) data expected for this fluorinated epoxide. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this compound.

Introduction

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, with the chemical formula C₈H₈F₈O₂ and a molecular weight of 288.13 g/mol , is a specialized chemical intermediate.[1][2] Its structure combines a reactive epoxy ring with a fluorinated pentoxy chain, suggesting potential applications in materials science and as a building block in the synthesis of complex fluorinated molecules. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide will systematically dissect the predicted spectroscopic signature of this molecule.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(1H,1H,5H-octafluoropentyloxy)-1,2-epoxypropane is predicted to be characterized by absorptions corresponding to its ether linkage, epoxide ring, and the carbon-fluorine bonds of the octafluoropentyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A standard and efficient method for obtaining an IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: A small drop of the neat liquid is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Caption: Workflow for ATR-FTIR analysis.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for 3-(1H,1H,5H-octafluoropentyloxy)-1,2-epoxypropane.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| ~2950-3000 | C-H (aliphatic) | Stretching | Medium |

| ~1250-1050 | C-O-C (ether & epoxide) | Stretching | Strong |

| ~1280-1230 | Epoxide Ring | Symmetric Stretching ("breathing") | Weak to Medium |

| ~950-815 | Epoxide Ring | Asymmetric Ring Deformation | Strong |

| ~880-750 | Epoxide Ring | Symmetric Ring Deformation | Strong |

| ~1200-1000 | C-F | Stretching | Strong |

Interpretation:

The presence of a strong C-O-C stretching band between 1050 and 1250 cm⁻¹ is a key indicator of the ether and epoxide functionalities.[3][4] The epoxide ring itself is expected to exhibit several characteristic vibrations, including a weak "breathing" mode and strong asymmetric and symmetric ring deformations in the fingerprint region.[1][2] The spectrum will also be dominated by strong C-F stretching absorptions, a hallmark of highly fluorinated compounds.[5][6] The absence of a broad absorption around 3500-3200 cm⁻¹ would confirm the absence of hydroxyl groups, indicating the integrity of the epoxide ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For 3-(1H,1H,5H-octafluoropentyloxy)-1,2-epoxypropane, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent peak or the internal standard.

Caption: General workflow for NMR analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H on C1 | ~2.6-2.8 | m | 2H |

| H on C2 | ~3.1-3.3 | m | 1H |

| H on C3 | ~3.4-3.8 | m | 2H |

| H on C4 | ~3.9-4.2 | t | 2H |

| H on C5 | ~5.9-6.4 | tt | 1H |

Interpretation:

-

The protons on the epoxide ring (C1 and C2) are expected in the range of 2.5-3.5 ppm.[3][7] The diastereotopic nature of the C1 protons may lead to complex splitting patterns.

-

The protons on the carbon adjacent to the ether oxygen (C3 and C4) will be deshielded and appear further downfield. The protons on C3 are expected between 3.4 and 3.8 ppm, while the protons on C4, being adjacent to the highly fluorinated chain, will be further deshielded to around 3.9-4.2 ppm.

-

The single proton on C5 is directly attached to a carbon bearing two fluorine atoms and is adjacent to another CF₂ group. This will result in a significant downfield shift and complex splitting due to coupling with both protons and fluorine atoms (a triplet of triplets). The chemical shift is predicted to be in the range of 5.9-6.4 ppm, similar to what is observed for the analogous proton in 1H,1H,5H-octafluoropentyl acrylate.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C1 | ~44-48 |

| C2 | ~48-52 |

| C3 | ~70-74 |

| C4 | ~65-70 (triplet due to ¹JC-F) |

| C5 | ~105-115 (triplet due to ¹JC-F) |

| C6, C7, C8 | ~110-125 (complex multiplets) |

Interpretation:

-

The epoxide carbons (C1 and C2) are expected to resonate in the upfield region of 40-60 ppm.[4][9]

-

The carbons of the ether linkage (C3 and C4) will appear in the typical range for ether carbons, around 50-80 ppm.[3] C4 will be split into a triplet due to coupling with the two adjacent fluorine atoms.

-

The fluorinated carbons (C5, C6, C7, C8) will exhibit large C-F coupling constants and their chemical shifts will be characteristic of fluorinated alkanes.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[10]

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₂- (at C8) | ~ -81 | t |

| -CF₂- (at C7) | ~ -125 | m |

| -CF₂- (at C6) | ~ -130 | m |

| -CF₂H (at C5) | ~ -138 | d |

Interpretation:

The chemical shifts are referenced to CFCl₃ at 0 ppm. The terminal -CF₂H group is expected to be the most upfield, while the -CF₂- group adjacent to it will be slightly downfield. The internal -CF₂- groups will have characteristic shifts around -125 to -130 ppm. The terminal -CF₃ group is not present in this molecule. The multiplicity will arise from F-F coupling.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 288. Due to the presence of fluorine, this peak may be weak or absent.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[3][11] This could lead to the loss of the epoxypropyl group, resulting in a fragment corresponding to [M - C₃H₅O]⁺.

-

Cleavage of the fluorinated chain: Fragmentation of the C-C bonds within the octafluoropentyl chain will produce a series of characteristic ions with losses of CF₂, C₂F₄, etc.

-

Cleavage at the ether bond: The C-O bond of the ether may also cleave, leading to fragments corresponding to the epoxy-containing portion and the fluorinated chain.

-

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation and characterization of 3-(1H,1H,5H-octafluoropentyloxy)-1,2-epoxypropane. The predicted IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectral data are based on established principles and data from analogous compounds. This information will be invaluable to researchers working with this and related fluorinated materials, aiding in quality control, reaction monitoring, and the development of new applications.

References

-

Spectroscopy of Ethers and Epoxides. (2025, February 3). Chemistry LibreTexts. [Link]

-

Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]

-

Epoxide Spectroscopy. Oregon State University. [Link]

-

1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. [Link]

-

The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

13C NMR data (ppm) for synthetic epoxides 1-17. ResearchGate. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

MS Fragmentation. OpenOChem Learn. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

-

IRUG - Infrared & Raman Users Group. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

Sources

- 1. Chemistry: Epoxide infrared spectra [openchemistryhelp.blogspot.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 5. bfh.ch [bfh.ch]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H,1H,5H-Octafluoropentyl Acrylate(376-84-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. scribd.com [scribd.com]

A Predictive and Investigative Guide to the Thermal Stability of Octafluoropentyloxy Epoxypropane

Foreword: Navigating the Thermal Landscape of a Novel Fluorinated Epoxide

To the researchers, scientists, and drug development professionals delving into the applications of advanced fluorinated compounds, this document serves as a specialized technical guide. The focus of our investigation is a molecule of significant potential: 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane (CAS: 19932-27-5).[1][2][3][4] While fluorinated epoxy resins are broadly recognized for their exceptional thermal stability and chemical resistance, specific empirical data for this particular monomer is not yet prevalent in publicly accessible literature.[5]

This guide, therefore, adopts a predictive and investigative stance. We will leverage established principles from the thermal decomposition of per- and polyfluoroalkyl substances (PFAS) and related fluorinated ethers to construct a scientifically grounded hypothesis of the thermal behavior of octafluoropentyloxy epoxypropane. Furthermore, we will provide detailed, field-proven methodologies for the empirical validation of these predictions. Our objective is to equip you with both the theoretical framework and the practical tools to confidently assess the thermal stability of this promising compound in your research and development endeavors.

Molecular Architecture and Its Implications for Thermal Stability

The chemical structure of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, with its distinct domains, provides critical clues to its thermal behavior.

-

Key Features:

-

A reactive epoxy ring, susceptible to thermal and chemical ring-opening.

-

A flexible ether linkage (-O-), which can be a point of thermal cleavage.[7]

-

A partially fluorinated pentyloxy chain (-OCH2(CF2)4H), where the high electronegativity of fluorine atoms significantly strengthens the C-F bonds, but the C-C and C-O bonds remain potential weak points.[8][9]

-

The presence of the ether bond is particularly noteworthy. Studies on perfluoroether carboxylic acids have demonstrated that ether linkages can weaken the molecule, making it more prone to thermal decomposition compared to analogous perfluorinated compounds of similar chain length.[7]

Postulated Thermal Degradation Pathways

Based on the extensive research into the thermal decomposition of PFAS, we can postulate the primary mechanisms that will govern the degradation of octafluoropentyloxy epoxypropane. The initiation of thermal decomposition is expected to occur at the weakest bonds within the molecule.[8][9][10]

Primary Initiation Steps: Bond Scission

The most probable initiation steps involve the homolytic cleavage of the weakest covalent bonds. In the case of octafluoropentyloxy epoxypropane, the C-C and C-O bonds are significantly weaker than the C-F bonds.

Two primary pathways for initial fragmentation are proposed:

-

Pathway A: C-O Bond Scission at the Ether Linkage. This is a likely primary degradation route, leading to the formation of an octafluoropentyloxy radical and an epoxypropane radical.

-

Pathway B: C-C Bond Scission within the Fluorinated Chain. While the C-F bonds are strong, the C-C bonds within the perfluorinated backbone are weaker and can be susceptible to cleavage, particularly the bond alpha to the ether oxygen.[8][9]

Caption: Postulated initiation pathways for the thermal degradation of octafluoropentyloxy epoxypropane.

Propagation and Termination

Following the initial bond scission, a cascade of secondary reactions, including radical recombination, chain scission, and side-chain stripping, is expected to occur.[10] These reactions will lead to the formation of a complex mixture of smaller, volatile fluorinated and non-fluorinated compounds. The ultimate decomposition products at very high temperatures (above 700°C) are likely to be simple molecules such as CO2, H2O, and HF.[10]

Recommended Experimental Protocols for Thermal Stability Assessment

To move from postulation to empirical fact, a systematic thermal analysis is required. The following are detailed, industry-standard protocols for determining the thermal stability of octafluoropentyloxy epoxypropane.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[11][12]

Objective: To determine the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of octafluoropentyloxy epoxypropane into a clean, tared TGA pan (platinum or ceramic is recommended).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the Tonset, typically defined as the temperature at which a 5% weight loss occurs.

-

Plot the first derivative of the weight loss curve (DTG curve) to identify the Tmax, the temperature of the fastest decomposition.

-

Caption: A standard workflow for Differential Scanning Calorimetry (DSC).

Anticipated Thermal Stability Profile and Data Interpretation

Based on the behavior of similar fluorinated epoxy and perfluoroether compounds, we can anticipate the following thermal stability profile for octafluoropentyloxy epoxypropane.

| Parameter | Anticipated Range | Significance |

| Tonset (TGA, 5% weight loss) | 200 - 350 °C | The temperature at which significant thermal degradation begins. A higher value indicates greater thermal stability. |

| Tmax (DTG) | 250 - 400 °C | The temperature of the most rapid decomposition. Multiple peaks may indicate a multi-step degradation process. |

| Decomposition Exotherm (DSC) | Present | The decomposition process is typically exothermic, releasing heat. The magnitude of the exotherm can provide insights into the energy released during degradation. |

| Char Yield (TGA, at 800°C) | Low | Due to the high fluorine content, a low char yield is expected as the decomposition products are likely to be volatile. |

Interpretation of Results:

-

A sharp, single-step weight loss in the TGA curve would suggest a relatively simple, primary decomposition mechanism.

-

Multiple weight loss steps would indicate a more complex, multi-stage degradation process, which could correspond to the sequential cleavage of different parts of the molecule.

-

Correlation of DSC exotherms with TGA weight loss events provides strong evidence that the observed thermal events are due to decomposition reactions.

Applications and the Importance of Thermal Stability

Fluorinated epoxy resins are valued in high-performance applications where thermal stability is paramount. [5][13]Potential applications for octafluoropentyloxy epoxypropane, once cured, could include:

-

Advanced Coatings: Providing exceptional chemical and thermal resistance for demanding environments, such as in the aerospace and automotive industries. [13][14]* Electronic Encapsulants: Offering excellent dielectric properties and thermal stability for protecting sensitive electronic components. [5]* High-Performance Composites: Serving as a robust matrix material for composites used in applications requiring high-temperature tolerance.

In all these applications, a thorough understanding of the thermal stability profile is critical for defining the material's operational limits and ensuring long-term reliability.

Conclusion and Path Forward

This technical guide has provided a predictive framework for understanding the thermal stability of octafluoropentyloxy epoxypropane, grounded in the established science of fluorochemical degradation. We have outlined the likely decomposition pathways and provided detailed, actionable protocols for the empirical determination of its thermal properties using TGA and DSC.

The path forward for any researcher or organization looking to utilize this promising monomer is clear: experimental validation is essential. The protocols and predictive insights contained herein are intended to serve as a robust starting point for this critical phase of material characterization. The data obtained from these analyses will be invaluable for establishing processing parameters, defining application limits, and unlocking the full potential of octafluoropentyloxy epoxypropane.

References

- Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purific

- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023).

- Degradation of Per- and Polyfluoroalkyl Substances with Hydrated Electrons: A New Mechanism

- Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022).

- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.PMC - NIH.

- Fluorin

- Epoxy Fluorine: Properties & Uses Explained. (2025). Accio.

- Fluorin

- Fluorinated Epoxy Resin Market : By Applic

- Fluorine-containing epoxy resin composition, and surface modification process, ink jet recording head and ink jet recording apparatus making use of the same.

- Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading.

- Fluorinated epoxides as surface modifying agents of UV‐curable systems. (2025).

- Influence of the chemical composition and formulation of fluorinated epoxy resin on its surface characteristics. (2018). CNRS.

- Chemical structures of the fluorinated epoxides used.

- CAS 19932-27-5 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane.Alfa Chemistry.

- Differential Scanning Calorimetry Overview.Scribd.

- Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures.RSC Publishing.

- Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading.

- 3-(1H,1H,5H-OCTAFLUOROPENTYLOXY)-1,2-EPOXYPROPANE | 19932-27-5.ChemicalBook.

- 3-(1H,1h,5h-octafluoropentyloxy)-1,2-epoxypropane, 95% Purity, C8H8F8O2, 25 grams.

- Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening.PMC - NIH.

- How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research. (2025). Malvern Panalytical.

- Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning r

- 3-(1H,1H,5H-OCTAFLUOROPENTYLOXY)-1,2-EPOXYPROPANE | 19932-27-5.ChemicalBook.

- 3-(1H,1H,5H-OCTAFLUOROPENTYLOXY)-1,2-EPOXYPROPANE.ChemicalBook.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-(1H,1H,5H-OCTAFLUOROPENTYLOXY)-1,2-EPOXYPROPANE | 19932-27-5 [amp.chemicalbook.com]

- 3. 3-(1H,1H,5H-OCTAFLUOROPENTYLOXY)-1,2-EPOXYPROPANE | 19932-27-5 [amp.chemicalbook.com]

- 4. 3-(1H,1H,5H-OCTAFLUOROPENTYLOXY)-1,2-EPOXYPROPANE | 19932-27-5 [m.chemicalbook.com]

- 5. Fluorinated Epoxy Resin Market : By Application [sites.google.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Epoxy Fluorine: Properties & Uses Explained [accio.com]

- 14. Fluorinated Polymers | Etna Tec Limited, LLC [etnatec.com]

The Solubility Profile of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane: A Technical Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, a fluorinated epoxide of significant interest in advanced materials and chemical synthesis. In the absence of extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties, the known behavior of analogous fluorinated ethers and epoxides, and theoretical solubility principles to offer a predictive guide for researchers, scientists, and drug development professionals. This guide also presents a detailed, field-proven experimental protocol for determining the precise solubility of this compound in various organic solvents, empowering researchers to generate the specific data required for their applications.

Introduction: The Significance of a Unique Molecular Architecture

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is a molecule that marries two distinct and influential chemical moieties: a reactive epoxy ring and a highly fluorinated alkyl chain, connected by an ether linkage. This unique structure imparts a compelling set of properties, making it a valuable building block in the synthesis of specialty polymers, functional coatings, and potentially in the development of advanced drug delivery systems. The fluorinated tail confers properties such as chemical inertness, hydrophobicity, and lipophobicity, while the epoxy group provides a reactive site for a wide range of chemical transformations.

Understanding the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches. This guide aims to provide a comprehensive overview of the expected solubility behavior of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane and the methodologies to quantify it.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is governed by its physical and chemical properties. For 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, the following parameters are key to understanding its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₈O₂ | [1] |

| Molecular Weight | 288.13 g/mol | [1] |

| Density | 1.509 g/mL at 25 °C | [2] |

| Boiling Point | 75-79 °C at 4 mmHg | [2] |

| Flash Point | 225 °F (107.2 °C) | [2] |

| XLogP3 | 2.6 | [1] |

The molecule's structure can be visualized as having a polar "head" (the epoxy and ether groups) and a nonpolar, fluorous "tail" (the octafluoropentyl group). The XLogP3 value of 2.6 suggests a moderate degree of lipophilicity. However, the presence of the highly fluorinated chain introduces a "fluorous" character, which is distinct from simple lipophilicity. This means the compound will exhibit selective solubility, not necessarily following the "like dissolves like" principle in a straightforward manner.

Theoretical and Predicted Solubility in Organic Solvents

Nonpolar Solvents (e.g., Hexane, Toluene)

The long, nonpolar fluorinated tail would suggest some affinity for nonpolar solvents. However, the high degree of fluorination leads to a phenomenon known as "fluorophilicity." Fluorinated compounds often exhibit limited miscibility with hydrocarbons due to the weak van der Waals interactions between C-F and C-H bonds. Therefore, the solubility in alkanes like hexane is expected to be low to moderate . Aromatic solvents like toluene, with their more polarizable electron clouds, may show slightly better solvation of the fluorinated segment, leading to moderate solubility .

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran)

These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar epoxy and ether groups of the molecule. Solvents like acetone and ethyl acetate are likely to be good solvents for 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, effectively solvating the polar head. Tetrahydrofuran (THF), being a cyclic ether, may show particularly good compatibility.

Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar protic solvents can act as hydrogen bond donors. While the epoxy and ether oxygens can act as hydrogen bond acceptors, the bulky and electron-withdrawing fluorinated tail may sterically hinder these interactions and reduce the overall affinity. Therefore, the solubility in alcohols like methanol and ethanol is predicted to be moderate .

Fluorinated Solvents (e.g., Perfluorohexane, Fluorinated Ethers)

Given the "like dissolves like" principle extended to fluorophilicity, 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is expected to exhibit high solubility in fluorinated solvents. The fluorinated tail will readily interact with the fluorinated solvent molecules, leading to favorable solvation.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Weak interactions between C-F and C-H bonds. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | π-electron system of aromatic ring can interact with the fluorinated segment. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | Good to High | Strong dipole-dipole interactions with the epoxy and ether groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding with the epoxy and ether groups, but potentially hindered by the fluorinated tail. |

| Fluorinated | Perfluorohexane, HFE-7100 | High | "Like dissolves like" principle for fluorinated compounds. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Principle

An excess amount of the solute (3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined by a suitable analytical method.

Materials and Equipment

-

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID), or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials with PTFE-lined caps, add a precisely weighed excess amount of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane.

-

Add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker bath and allow them to stand undisturbed at the same temperature for a short period to allow for initial settling of the excess solid.

-

Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solute.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any fine, suspended particles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane in the same solvent.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., GC-MS, GC-FID, or HPLC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane: Properties, Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced materials and therapeutics, the strategic incorporation of fluorine into molecular structures offers a powerful tool for tailoring physicochemical properties. The unique electronic nature of fluorine imparts characteristics such as enhanced thermal stability, chemical resistance, and hydrophobicity. This guide focuses on 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, a fluorinated epoxide monomer with significant potential in the development of specialized polymers, functional coatings, and advanced biomedical materials. Its structure, combining a reactive epoxy group with a fluorinated alkyl chain, makes it a versatile building block for creating surfaces with low energy and unique non-stick properties. This document provides a comprehensive overview of its molecular characteristics, a detailed methodology for its synthesis and characterization, and an exploration of its applications, particularly in fields relevant to drug development and biomedical research.

Molecular Profile

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, also known by its IUPAC name 2-((1H,1H,5H-octafluoropentyloxy)methyl)oxirane, is a key intermediate for the synthesis of fluorinated polymers and surface coatings. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈F₈O₂ | [1][2] |

| Molecular Weight | 288.14 g/mol | [1][2][] |

| CAS Number | 19932-27-5 | [1] |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | 75-79 °C at 4 mmHg | [] |

| Density | ~1.452 g/cm³ | [] |

The structure of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is characterized by a terminal epoxide ring, which is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is the basis for its use in polymerization and surface modification. The octafluoropentyl ether tail is responsible for the low surface energy and hydrophobic/oleophobic properties of materials derived from this monomer.

Synthesis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane

The synthesis of fluorinated glycidyl ethers, such as the title compound, is typically achieved through the Williamson ether synthesis, reacting a fluorinated alcohol with epichlorohydrin in the presence of a base. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions.

Reaction Scheme

The overall reaction for the synthesis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is as follows:

Caption: General workflow for the synthesis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane.

Experimental Protocol

The following is a representative protocol for the synthesis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane.

Materials:

-

1H,1H,5H-Octafluoropentanol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-